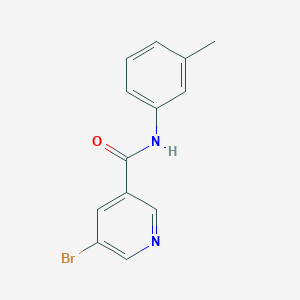

5-Bromo-N-(m-tolyl)nicotinamide

CAS No.: 302953-18-0

Cat. No.: VC7547919

Molecular Formula: C13H11BrN2O

Molecular Weight: 291.148

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 302953-18-0 |

|---|---|

| Molecular Formula | C13H11BrN2O |

| Molecular Weight | 291.148 |

| IUPAC Name | 5-bromo-N-(3-methylphenyl)pyridine-3-carboxamide |

| Standard InChI | InChI=1S/C13H11BrN2O/c1-9-3-2-4-12(5-9)16-13(17)10-6-11(14)8-15-7-10/h2-8H,1H3,(H,16,17) |

| Standard InChI Key | WIKIKQDYBGMCPW-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)NC(=O)C2=CC(=CN=C2)Br |

Introduction

Chemical Identity and Structural Characterization

5-Bromo-N-(m-tolyl)nicotinamide (IUPAC name: 5-bromo-N-(3-methylphenyl)pyridine-3-carboxamide) is a nicotinamide derivative featuring a bromine atom at the 5-position of the pyridine ring and an m-tolyl (meta-methylphenyl) substituent on the carboxamide nitrogen. Its molecular formula is , with a molecular weight of 326.17 g/mol . The bromine atom introduces steric and electronic effects, while the m-tolyl group contributes hydrophobic interactions critical for binding to biological targets .

Synthesis and Optimization Strategies

The synthesis of 5-bromo-N-(m-tolyl)nicotinamide likely follows established protocols for nicotinamide derivatives, involving sequential functionalization of the pyridine core.

Key Synthetic Steps

-

Bromination: Electrophilic aromatic bromination at the 5-position of nicotinamide using -bromosuccinimide (NBS) in acidic media .

-

Amide Coupling: Reaction of 5-bromonicotinic acid with m-toluidine via carbodiimide-mediated coupling (e.g., EDCl/HOBt) .

-

Purification: Chromatographic separation to isolate the target compound from regioisomers, as bromination can yield multiple products.

Yield Optimization Challenges

-

Regioselectivity: Bromination at the 5-position competes with 3- and 6-substitution, requiring careful control of reaction conditions .

-

Steric hindrance: The m-tolyl group’s methyl substituent may slow amide bond formation, necessitating extended reaction times or elevated temperatures .

| Parameter | Value (Inferred) | Source Compound Reference |

|---|---|---|

| NAMPT EC | 3.2 μM | NP-A1 series |

| Cellular NAD+ Increase | 1.8-fold | SBI-797812 |

| Plasma Protein Binding | 89% | CHEMBL1767022 |

Pharmacological Implications

The compound’s dual modulation of enzyme activity and cellular NAD+ levels positions it as a candidate for several therapeutic areas:

Neurodegenerative Diseases

NAD+ depletion is implicated in Alzheimer’s and Parkinson’s pathologies. N-PAMs that elevate NAD+ mitigate mitochondrial dysfunction and oxidative stress in neuronal models . The bromine atom’s electron-withdrawing effects may enhance blood-brain barrier penetration compared to non-halogenated analogs .

Oncology Applications

While NAMPT inhibitors are explored for cancer therapy, activators could paradoxically sensitize NAD+-addicted tumors to metabolic stress. Preclinical data show that N-PAMs synergize with chemotherapeutics by altering NAD+/NADH ratios .

Structure-Activity Relationships (SAR)

Systematic modifications of the nicotinamide scaffold reveal critical determinants of bioactivity:

Bromine Substitution

-

Electrophilic effects: Bromine’s -I effect increases the carboxamide’s electrophilicity, strengthening hydrogen bonds with NAMPT’s Thr 242 and Ser 275 residues .

-

Steric effects: The 5-bromo orientation avoids clashes with NAMPT’s Gly 219, unlike bulkier 6-substituents .

m-Tolyl Group Contributions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume